5-(azepan-1-yl)-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile
Overview
Description
5-(azepan-1-yl)-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of an azepane ring, a propoxyphenyl group, and a nitrile group attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(azepan-1-yl)-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of a suitable precursor, such as 1,6-diaminohexane, under acidic or basic conditions.
Introduction of the Propoxyphenyl Group: The propoxyphenyl group can be introduced through a nucleophilic substitution reaction, where a propoxyphenyl halide reacts with an appropriate nucleophile.
Construction of the Oxazole Ring: The oxazole ring can be formed through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.
Attachment of the Nitrile Group: The nitrile group can be introduced through a cyanation reaction, where a suitable precursor, such as an aryl halide, reacts with a cyanide source.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(azepan-1-yl)-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under suitable conditions to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halides, nucleophiles, and electrophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may yield amines or alcohols, and substitution may yield various substituted derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may have potential as a bioactive compound, with applications in the study of biological processes and interactions.
Medicine: The compound may be investigated for its potential therapeutic properties, such as antimicrobial, anticancer, or anti-inflammatory activities.
Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of 5-(azepan-1-yl)-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile depends on its specific application and target. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include inhibition or activation of specific biochemical processes, modulation of signaling pathways, or interaction with cellular components.
Comparison with Similar Compounds
Similar Compounds
5-(azepan-1-yl)-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile: Similar structure with a methoxy group instead of a propoxy group.
5-(azepan-1-yl)-2-(4-ethoxyphenyl)-1,3-oxazole-4-carbonitrile: Similar structure with an ethoxy group instead of a propoxy group.
5-(azepan-1-yl)-2-(4-butoxyphenyl)-1,3-oxazole-4-carbonitrile: Similar structure with a butoxy group instead of a propoxy group.
Uniqueness
The uniqueness of 5-(azepan-1-yl)-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile lies in its specific combination of functional groups, which may confer unique chemical and biological properties. The presence of the propoxy group, azepane ring, and nitrile group in the oxazole framework may result in distinct reactivity and interactions compared to similar compounds.
Properties
IUPAC Name |
5-(azepan-1-yl)-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-2-13-23-16-9-7-15(8-10-16)18-21-17(14-20)19(24-18)22-11-5-3-4-6-12-22/h7-10H,2-6,11-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOCGBPPQTOCZQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NC(=C(O2)N3CCCCCC3)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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